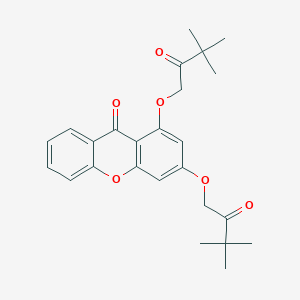![molecular formula C26H26N4O5 B12182311 5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B12182311.png)
5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a naphthalene ring substituted with a methoxy group, an imidazolidine-2,4-dione core, and a pyrrolidine-1-carbonyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the methoxy group through methylation. The imidazolidine-2,4-dione core is then constructed via cyclization reactions, and the pyrrolidine-1-carbonyl group is introduced through acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted naphthalene compounds. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione: A simpler analog with similar core structure but lacking the pyrrolidine-1-carbonyl group.
5-(6-methoxynaphthalen-2-yl)-1H-pyrazole-3-carboxylic acid: Another related compound with a pyrazole ring instead of the imidazolidine-2,4-dione core.
Uniqueness
The uniqueness of 5-(6-methoxynaphthalen-2-yl)-5-methyl-3-{2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl}imidazolidine-2,4-dione lies in its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C26H26N4O5 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-5-methyl-3-[2-oxo-2-[5-(pyrrolidine-1-carbonyl)-1H-pyrrol-3-yl]ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C26H26N4O5/c1-26(19-7-5-17-12-20(35-2)8-6-16(17)11-19)24(33)30(25(34)28-26)15-22(31)18-13-21(27-14-18)23(32)29-9-3-4-10-29/h5-8,11-14,27H,3-4,9-10,15H2,1-2H3,(H,28,34) |
InChI Key |
KWAIGEMMDMJZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)C2=CNC(=C2)C(=O)N3CCCC3)C4=CC5=C(C=C4)C=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B12182232.png)
![3-(2,4-Dimethylphenyl)-1-{2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetyl}urea](/img/structure/B12182238.png)

![[4-(3-methoxyphenyl)piperazin-1-yl][3-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12182247.png)
![N-(2,3,4-trifluorophenyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12182252.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B12182258.png)
![5-fluoro-3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B12182279.png)
![N-ethyl-2-(3-fluorophenoxy)-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B12182284.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12182285.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12182286.png)
![(2E)-3-(furan-2-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12182288.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(pyridin-4-yl)methanone](/img/structure/B12182319.png)
![4-chloro-N-[5-(3,4-dimethoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B12182320.png)

